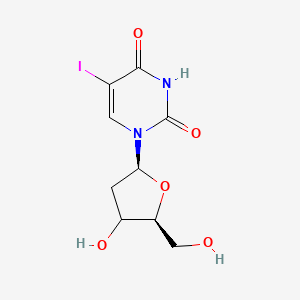

ent-Idoxuridin

Übersicht

Beschreibung

1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione: is a synthetic nucleoside analog of thymidine, which is primarily used as an antiviral agent. It is structurally similar to deoxyuridine but contains an iodine atom at the 5-position of the uracil ring. This modification allows 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione to interfere with viral DNA synthesis, making it effective against certain viral infections, particularly those caused by herpes simplex virus .

Wissenschaftliche Forschungsanwendungen

1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of other nucleoside analogs.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Used as an antiviral agent for the treatment of herpes simplex keratitis.

Industry: Utilized in the development of antiviral drugs and diagnostic tools .

Wirkmechanismus

Target of Action

The primary target of ent-Idoxuridine is the viral DNA synthesis . It acts as an antiviral agent, specifically against the herpes simplex virus . The compound closely approximates the configuration of thymidine, one of the four building blocks of DNA, which is the genetic material of the herpes virus .

Mode of Action

ent-Idoxuridine inhibits viral replication by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . It is an iodinated thymidine analog, activated intracellularly to tri-phosphate, which can inhibit DNA polymerases required for the incorporation of thymidine into viral DNA .

Biochemical Pathways

The biochemical pathway affected by ent-Idoxuridine involves the enzymatic step of viral replication or “growth”. By replacing thymidine in this step, ent-Idoxuridine leads to the production of faulty DNA . This results in a pseudostructure which cannot infect or destroy tissue .

Pharmacokinetics

ent-Idoxuridine is mainly used topically to treat herpes simplex keratitis . Epithelial lesions, especially initial attacks presenting with a dendritic ulcer, are most responsive to therapy, while infection with stromal involvement are less responsive . It is ineffective against herpes simplex virus type 2 and varicella-zoster .

Result of Action

The effect of ent-Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue . By pre-empting a vital building block in the genetic material of the herpes simplex virus, it destroys the infective and destructive capacity of the viral material .

Action Environment

Factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can potentially influence the action, efficacy, and stability of drugs

Biochemische Analyse

Biochemical Properties

ent-Idoxuridine plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It closely mimics the structure of thymidine, one of the four nucleotides in DNA, allowing it to be incorporated into viral DNA during replication. This incorporation results in the production of faulty DNA, which cannot properly replicate or infect host cells . ent-Idoxuridine interacts with enzymes such as thymidylate phosphorylase and viral DNA polymerases, inhibiting their function and preventing the synthesis of functional viral DNA .

Cellular Effects

ent-Idoxuridine has profound effects on various cell types and cellular processes. It primarily targets cells infected with herpes simplex virus, where it inhibits viral replication by substituting itself for thymidine in the viral DNA. This substitution disrupts the normal function of viral DNA polymerases, leading to the production of defective viral DNA . Additionally, ent-Idoxuridine can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal replication process of viral DNA .

Molecular Mechanism

The molecular mechanism of ent-Idoxuridine involves its incorporation into viral DNA in place of thymidine. This substitution inhibits the function of thymidylate phosphorylase and viral DNA polymerases, preventing the proper synthesis of viral DNA . The presence of the iodine atom in ent-Idoxuridine blocks base pairing, resulting in the production of non-functional viral DNA that cannot replicate or infect host cells . This mechanism effectively halts the spread of the virus within the host organism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Idoxuridine can change over time. The compound is relatively stable, but its antiviral activity may decrease with prolonged exposure to light and heat . In vitro studies have shown that ent-Idoxuridine can maintain its inhibitory effects on viral replication for extended periods, but its efficacy may diminish over time due to degradation . Long-term effects on cellular function include the sustained inhibition of viral replication and the prevention of viral spread .

Dosage Effects in Animal Models

The effects of ent-Idoxuridine vary with different dosages in animal models. At low doses, ent-Idoxuridine effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as local irritation and potential damage to the corneal epithelium have been observed . Threshold effects include the minimum effective dose required to inhibit viral replication and the maximum tolerated dose before adverse effects occur .

Metabolic Pathways

ent-Idoxuridine is involved in metabolic pathways related to nucleotide synthesis and DNA replication. It interacts with enzymes such as thymidylate phosphorylase and viral DNA polymerases, inhibiting their function and preventing the synthesis of functional viral DNA . This interaction disrupts the normal metabolic flux and leads to the accumulation of defective viral DNA . The compound’s metabolism also involves its incorporation into viral DNA, where it exerts its antiviral effects .

Transport and Distribution

Within cells and tissues, ent-Idoxuridine is transported and distributed through nucleoside transporters, such as the equilibrative nucleoside transporter family . These transporters facilitate the uptake of ent-Idoxuridine into cells, where it can be incorporated into viral DNA . The distribution of ent-Idoxuridine within tissues is influenced by its ability to penetrate cell membranes and reach sites of viral replication . The compound’s localization and accumulation are critical for its antiviral efficacy .

Subcellular Localization

ent-Idoxuridine is primarily localized within the nucleus of infected cells, where it is incorporated into viral DNA . The compound’s activity and function are closely tied to its subcellular localization, as it needs to be present in the nucleus to exert its antiviral effects . Targeting signals and post-translational modifications may direct ent-Idoxuridine to specific compartments within the cell, ensuring its effective incorporation into viral DNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves the iodination of deoxyuridine. The process begins with the protection of the hydroxyl groups of deoxyuridine, followed by iodination at the 5-position of the uracil ring. The protective groups are then removed to yield 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione .

Industrial Production Methods: Industrial production of 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated nucleoside analogs .

Vergleich Mit ähnlichen Verbindungen

Trifluridine: Another nucleoside analog used as an antiviral agent.

Acyclovir: A guanine analog used to treat herpes simplex and varicella-zoster virus infections.

Foscarnet: An antiviral agent that inhibits viral DNA polymerase without incorporating into the viral DNA

Uniqueness: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique in its specific incorporation into viral DNA, which directly disrupts the replication process. Unlike other antiviral agents that may inhibit viral enzymes or proteins, 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione’s mechanism of action involves direct interference with the genetic material of the virus .

Eigenschaften

CAS-Nummer |

162239-35-2 |

|---|---|

Molekularformel |

C9H11IN2O5 |

Molekulargewicht |

354.10 g/mol |

IUPAC-Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m1/s1 |

InChI-Schlüssel |

XQFRJNBWHJMXHO-VQVTYTSYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Isomerische SMILES |

C1[C@H]([C@@H](O[C@@H]1N2C=C(C(=O)NC2=O)I)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Synonyme |

1-(2-Deoxy-β-L-erythro-pentofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; 2’-Deoxy-L-5-iodouridine; 5-Iodo-2’-deoxy-L-uridine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)